molecular formula C5H5F2N3O2 B2770575 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole CAS No. 2227990-58-9

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole

Cat. No.: B2770575
CAS No.: 2227990-58-9
M. Wt: 177.111
InChI Key: UALFWGSKUCFITP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of the difluoromethyl and nitro groups in this compound makes it particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole typically involves the introduction of the difluoromethyl group into the pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions, using a base such as potassium carbonate in an organic solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes often utilize metal-based catalysts to transfer the difluoromethyl group to the pyrazole ring efficiently. The use of continuous flow reactors can enhance the scalability and efficiency of the production .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-1-methyl-5-nitro-1H-pyrazole
  • 4-(Chloromethyl)-1-methyl-5-nitro-1H-pyrazole
  • 4-(Bromomethyl)-1-methyl-5-nitro-1H-pyrazole

Uniqueness

4-(Difluoromethyl)-1-methyl-5-nitro-1H-pyrazole is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications compared to its analogs .

Properties

IUPAC Name

4-(difluoromethyl)-1-methyl-5-nitropyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3O2/c1-9-5(10(11)12)3(2-8-9)4(6)7/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALFWGSKUCFITP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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